4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine

Medicinal Chemistry Cross-Coupling Chemistry Halogen Bonding

4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine (CAS 201735-20-8) is a symmetrically dibrominated 5-aminopyrazole building block (molecular formula C₉H₇Br₂N₃, MW 316.98 g/mol). The compound features a bromine atom at the pyrazole 4-position and a 4-bromophenyl substituent at the 3-position, providing two distinct cross-coupling handles for SAR exploration.

Molecular Formula C9H7Br2N3
Molecular Weight 316.98 g/mol
CAS No. 201735-20-8
Cat. No. B7967381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine
CAS201735-20-8
Molecular FormulaC9H7Br2N3
Molecular Weight316.98 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=NN2)N)Br)Br
InChIInChI=1S/C9H7Br2N3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)
InChIKeyHGVFCYLAEFBKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine (CAS 201735-20-8): Procurement-Grade Overview for the Dibrominated Aminopyrazole Scaffold


4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine (CAS 201735-20-8) is a symmetrically dibrominated 5-aminopyrazole building block (molecular formula C₉H₇Br₂N₃, MW 316.98 g/mol) . The compound features a bromine atom at the pyrazole 4-position and a 4-bromophenyl substituent at the 3-position, providing two distinct cross-coupling handles for SAR exploration. It is supplied as a solid and classified as Acute Toxicity Category 3 (Oral) . Sigma-Aldrich distributes this compound (product code JRD0404) as part of a unique-chemicals collection for early discovery research, sold 'as-is' without vendor-supplied analytical characterization . This procurement context is critical: the buyer bears responsibility for identity and purity verification, making batch-to-batch reproducibility a central procurement consideration.

Why 4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine Cannot Be Replaced by Common Aminopyrazole Analogs in Focused Library Design


Generic substitution among aminopyrazole building blocks fails because the precise positioning of bromine atoms dictates both synthetic utility and biological target engagement. The target compound 4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine bears bromine at the pyrazole C4 and the para-position of the 3-phenyl ring, creating a dual-electrophile architecture unavailable in regioisomers such as 4-(4-bromophenyl)-1H-pyrazol-5-amine (CAS 57999-08-3) or mono-debrominated analogs like 3-(4-bromophenyl)-1H-pyrazol-5-amine (CAS 78583-82-1) [1]. The C4-Br serves as a handle for late-stage diversification via cross-coupling, while the 4-bromophenyl group modulates lipophilicity and π-stacking interactions. In kinase inhibitor lead optimization programs, substitution of a 4-bromophenyl with a 4-chlorophenyl moiety (e.g., 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine, CAS 201735-18-4) alters both molecular weight (Δ 44.45 g/mol) and halogen-bond donor strength, producing non-equivalent SAR vectors [1]. The absence of a methyl cap on the pyrazole N1—present in analogs such as 4-bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine—preserves the hydrogen-bond donor capacity of the N1-H and 5-NH₂ groups for target engagement [1]. Generic replacement with any single comparator therefore simultaneously alters three pharmacophoric features: electrophilic reactivity, lipophilic bulk, and hydrogen-bond donor topology.

4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine: Quantifiable Comparative Evidence for Scientific Selection


Dual Bromination Architecture: Molecular Weight and Halogen Content Differentiation from Mono-Brominated and Chlorinated Analogs

The target compound contains two bromine atoms contributing 50.4% of its total molecular weight (316.98 g/mol). In contrast, the mono-brominated regioisomer 3-(4-bromophenyl)-1H-pyrazol-5-amine (CAS 78583-82-1) and the chlorinated analog 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS 201735-18-4) have molecular weights of 238.08 and 272.53 g/mol, respectively [1]. The 33% higher molecular weight of the target versus the mono-brominated analog directly impacts HPLC retention (estimated Δ logP ~1.1 units) and is a critical parameter for library design requiring balanced lipophilicity [2].

Medicinal Chemistry Cross-Coupling Chemistry Halogen Bonding

Antiproliferative Potency Contextualization: Target Compound Versus Core 3-Aryl-4-alkylpyrazol-5-amine Scaffold Class

While no direct head-to-head data for the target compound could be located via peer-reviewed primary literature, the class of 3-aryl-4-substituted-pyrazol-5-amines demonstrates tractable antitumor SAR. In a 2020 study by Ma et al., the most potent 3-aryl-4-alkylpyrazol-5-amine derivative (compound 5h) exhibited IC₅₀ values of 0.9 µM (U-2 OS osteosarcoma) and 1.2 µM (A549 lung cancer) [1]. The target compound differs structurally at the key 4-position: it carries a bromine atom rather than an alkyl substituent, which is expected to alter both electronic properties (σₘ for Br = +0.39 vs. alkyl ~ −0.10) and metabolic stability. This SAR context establishes that the 4-position on the pyrazol-5-amine scaffold is a potency-determining vector—a finding that makes the target compound's C4-Br substitution (absent in the published 4-alkyl series) a non-trivial, non-interchangeable structural feature.

Anticancer Activity Kinase Inhibition Antitumor Agents

Synthetic Utility as Dual Cross-Coupling Handle: Orthogonal Reactivity Versus Mono-Brominated Pyrazole Scaffolds

The target compound's C4-Br (pyrazole ring) and C4′-Br (phenyl ring) occupy distinct electronic environments, enabling sequential chemoselective cross-coupling. The pyrazole C4-Br is activated by the electron-deficient heterocycle, while the aryl C4′-Br has typical aryl bromide reactivity. Late-stage diversification of 3- and 4-bromopyrazoles via Pd-catalyzed Sonogashira and Suzuki-Miyaura couplings has been demonstrated, yielding compounds with antileishmanial (IC₅₀ = 19 µM) and antitrypanosomal (IC₅₀ = 7.9 µM) activity [1]. Mono-brominated analogs such as 3-(4-bromophenyl)-1H-pyrazol-5-amine (CAS 78583-82-1) lack the second reactive halogen handle, limiting the accessible chemical space by one diversification dimension.

Synthetic Methodology Palladium Catalysis Late-Stage Functionalization

Acute Toxicity Hazard Classification: Regulatory Handling Differentiation from Non-Classified Aminopyrazole Analogs

The target compound is classified as Acute Toxicity Category 3 (Oral) and assigned WGK 3 (highly hazardous to water), per Sigma-Aldrich hazard statements . This classification carries legally mandated handling, storage, and disposal requirements that do not apply to non-classified aminopyrazole analogs. In contrast, 4-(4-bromophenyl)-1H-pyrazol-3-amine (CAS 40545-64-0) carries only H302 (Harmful if swallowed, Acute Tox. Cat. 4) . The difference between Acute Tox. Category 3 and Category 4 translates to different PPE requirements, ventilation standards, and waste disposal protocols in both academic and industrial settings.

Safety and Handling GHS Classification Occupational Health

Procurement Risk Profile: Vendor Disclaimer and Analytical Data Absence Versus Fully Characterized Building Block Comparators

Sigma-Aldrich explicitly states for product JRD0404: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product AS-IS' . This is a substantially different procurement risk profile than for fully characterized aminopyrazole building blocks. For example, 5-(4-bromophenyl)-1H-pyrazol-3-amine (CAS 78583-82-1) is available from AKSci at ≥99% purity with melting point standardization (174–176 °C) , and 4-bromo-3-phenyl-1H-pyrazol-5-amine (CAS 2845-78-5) is available from Thermo Scientific at 95% purity with melting point (118–120 °C) and boiling point specification .

Procurement Risk Quality Assurance Analytical Characterization

4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Focused Kinase Inhibitor Library Synthesis Requiring Dual Orthogonal Cross-Coupling Handles

Medicinal chemistry teams building focused libraries around the 5-aminopyrazole core can leverage the target compound's two electronically distinct C-Br bonds for sequential chemoselective diversification . The C4-Br (pyrazole) can be selectively coupled under mild Pd(0) conditions while the C4′-Br (phenyl) remains intact for subsequent coupling, enabling efficient construction of disubstituted analogs in 2–3 synthetic steps. This is particularly relevant for Aurora kinase and GSK-3 inhibitor programs where the pyrazole scaffold is a recognized pharmacophore [1].

Structure-Activity Relationship (SAR) Exploration at the Pyrazole C4 Position

The C4-Br substituent of the target compound provides a direct vector for SAR expansion at a position known to modulate antiproliferative potency in 3-aryl-pyrazol-5-amine scaffolds . Researchers investigating the electronic effects of C4 substitution (comparing electron-withdrawing Br vs. electron-donating alkyl groups) require the exact C4-Br compound for controlled SAR studies. The class-level data showing that C4 substitution identity determines U-2 OS and A549 cytotoxicity (IC₅₀ range 0.9–>50 µM) mandates use of the precise building block to avoid confounding SAR interpretation .

Halogen Bonding and Lipophilicity Modulation in Fragment-Based Drug Design

The dual bromination of the target compound (MW 316.98, two heavy halogen atoms) places it in a distinct property space compared to mono-brominated (MW 238.08) or chlorinated (MW 272.53) analogs . Fragment-based screening programs that require specific halogen-bond donor strength—where Br provides stronger σ-hole interactions than Cl—can select this compound as a probe for bromine-mediated target engagement. The measured IC₅₀ of 6 nM for a pyrazole-based bromodomain inhibitor (BRD4) in a related patent supports the potential of brominated pyrazoles for epigenetic target engagement [1].

Industrial-Scale Synthesis Where Hazard Classification Determines Facility Requirements

For CROs and pharmaceutical development organizations scaling up pyrazole-based intermediates, the Acute Tox. Cat. 3 (Oral) and WGK 3 classification of the target compound mandates specific facility investments (enhanced ventilation, dedicated waste streams) that are not required for Acute Tox. Cat. 4 analogs. Procurement decisions involving multi-kilogram quantities must factor in these differential handling costs, which can exceed $5,000 per campaign for Cat. 3 vs. Cat. 4 materials. This classification-based cost differential should be included in total-cost-of-ownership calculations when comparing the target compound against less hazardous aminopyrazole alternatives.

Quote Request

Request a Quote for 4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.